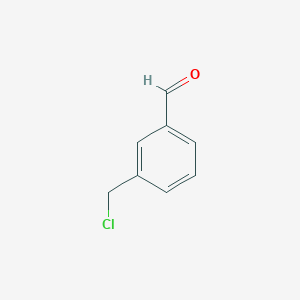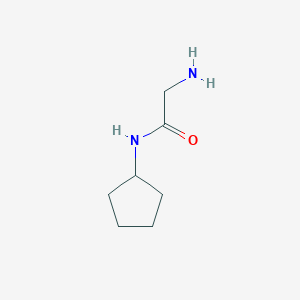
2-Amino-N-cyclopentyl-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-N-cyclopentyl-acetamide is a useful research compound. Its molecular formula is C7H14N2O and its molecular weight is 142.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Safety and Hazards
作用機序
Target of Action
It is structurally similar to acetamide , which is known to interact with the Aliphatic amidase expression-regulating protein in Pseudomonas aeruginosa .
Mode of Action
Based on its structural similarity to acetamide , it may interact with its target protein to regulate amidase expression, which could lead to changes in the metabolism of certain compounds within the cell.
Biochemical Pathways
Compounds with similar structures have been shown to affect the histone deacetylase (hdac) and kinase pathways , which play crucial roles in cell cycle regulation and signal transduction.
Pharmacokinetics
The compound’s molecular weight of 17866 suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
Result of Action
Compounds with similar structures have been shown to have potent antiproliferative activities against human leukemia cell line k562 and prostate cancer cell line du145 .
生化学分析
Biochemical Properties
2-Amino-N-cyclopentyl-acetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as tryptophan-2-monooxygenase and indole-3-acetamide hydrolase, which are involved in the indole-3-acetamide pathway . These interactions facilitate the conversion of tryptophan to indole-3-acetamide and subsequently to indole-3-acetic acid, a crucial plant hormone. The nature of these interactions involves the binding of this compound to the active sites of these enzymes, thereby influencing their catalytic activity.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated that this compound can inhibit the activity of histone deacetylase, leading to changes in gene expression and cellular proliferation . Additionally, it has been observed to impact the metabolism of cells by altering the levels of key metabolites involved in energy production and biosynthesis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes such as histone deacetylase and tryptophan-2-monooxygenase, thereby inhibiting their activity . This inhibition leads to alterations in the acetylation status of histones, resulting in changes in gene expression. Furthermore, this compound has been shown to interact with other proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as enhanced cellular proliferation and improved metabolic activity . At high doses, it can induce toxic or adverse effects, including cellular apoptosis and disruption of normal cellular functions. Threshold effects have been observed, where the impact of this compound becomes significant only above a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the indole-3-acetamide pathway. In this pathway, this compound interacts with enzymes such as tryptophan-2-monooxygenase and indole-3-acetamide hydrolase, facilitating the conversion of tryptophan to indole-3-acetic acid . These interactions influence the metabolic flux and levels of key metabolites involved in plant hormone biosynthesis. Additionally, this compound has been shown to affect other metabolic pathways related to energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound can be actively transported across cell membranes by transporters such as organic cation transporters . Once inside the cell, it can bind to various proteins, influencing its localization and accumulation within specific cellular compartments. These interactions play a crucial role in determining the bioavailability and efficacy of this compound.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It has been observed to localize to specific compartments or organelles within the cell, such as the nucleus and mitochondria . The localization of this compound to these compartments is facilitated by targeting signals that direct its transport and accumulation. Additionally, post-translational modifications, such as phosphorylation, can influence the activity and function of this compound within these subcellular compartments.
特性
IUPAC Name |
2-amino-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-5-7(10)9-6-3-1-2-4-6/h6H,1-5,8H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRVKIXDBWVUEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627590 |
Source


|
| Record name | N-Cyclopentylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885280-56-8 |
Source


|
| Record name | N-Cyclopentylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Amino-(5-bromo-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B1290131.png)

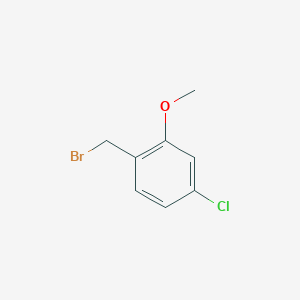
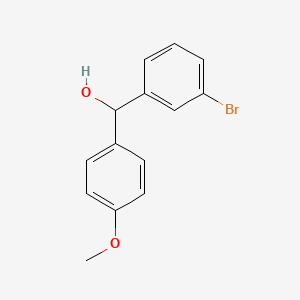
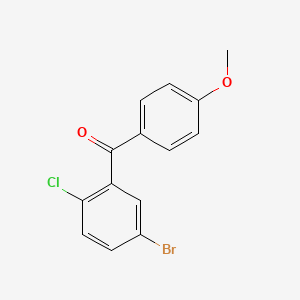

![7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B1290140.png)


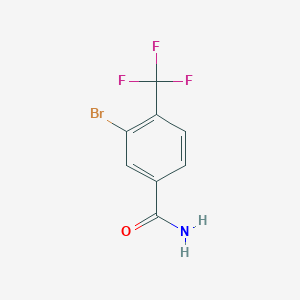

![3-[(1-Benzylpyrrolidin-3-yl)amino]propanenitrile](/img/structure/B1290161.png)
